Tofacitinib hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tofacitinib hydrochloride is a medication primarily used to treat various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, polyarticular course juvenile idiopathic arthritis, and ulcerative colitis . It is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is crucial for the immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib hydrochloride involves several steps. One common method includes the reaction of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out in methanol at room temperature, followed by the addition of sodium borohydride to complete the reaction .
Industrial Production Methods: Industrial production of this compound often involves high-shear rapid mixture granulation and non-aqueous solvents as granulating fluids . This method ensures the stability and uniformity of the final product.
化学反应分析
Types of Reactions: Tofacitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify its functional groups, affecting its pharmacological properties.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that can be analyzed using high-performance liquid chromatography (HPLC) and other analytical techniques .
科学研究应用
Tofacitinib hydrochloride has a wide range of scientific research applications:
作用机制
Tofacitinib hydrochloride exerts its effects by inhibiting Janus kinases (JAKs), a group of intracellular enzymes involved in the signaling pathways that regulate immune cell function . By blocking these enzymes, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs), thereby reducing the production of pro-inflammatory cytokines . This mechanism is crucial for its effectiveness in treating autoimmune diseases.
相似化合物的比较
Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used for rheumatoid arthritis.
Comparison: Tofacitinib hydrochloride is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, JAK3, and TYK2), whereas other compounds like baricitinib and upadacitinib are more selective . This broad inhibition allows this compound to be effective in a wider range of autoimmune diseases, but it also comes with a higher risk of side effects .
属性
分子式 |
C16H21ClN6O |
---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile;hydrochloride |
InChI |
InChI=1S/C16H20N6O.ClH/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);1H/t11-,13+;/m1./s1 |
InChI 键 |
GAAYSQZMMCUMRF-YLAFAASESA-N |
手性 SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
规范 SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。